molecular formula C21H22N2O2 B2420903 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide CAS No. 899964-11-5

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide

Cat. No. B2420903
CAS RN: 899964-11-5
M. Wt: 334.419
InChI Key: RMXUISMIAGEAJS-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Modification

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide, due to its complex structure involving cyclopropane and quinoline moieties, finds application in the synthesis and modification of chemical compounds. For instance, cyclopropane derivatives are known for their reactivity and are used in creating densely functionalized molecules through various cyclopropanation processes. A study highlighted the synthesis of cyclopropa[c]quinoline derivatives, emphasizing the versatility of cyclopropane moieties in constructing constrained ACC systems through remarkable cyclopropanation processes (Szakonyi et al., 2002). Another research effort detailed the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acids and cyclopropa[c]quinoline-7b-carboxylic acid derivatives, underscoring the importance of cyclopropane rings in synthesizing novel organic compounds with potential biological activity (Yong et al., 2007).

Novel Synthetic Pathways and Compound Libraries

The compound also plays a role in creating novel synthetic pathways and libraries of compounds with potential therapeutic applications. A study described the development of a synthetic pathway to access a library of novel quinolone derivatives as potential HIV-1 integrase inhibitors using Morita-Baylis-Hillman methodology (Sekgota et al., 2017). This highlights the compound's role in the discovery of new drugs and therapeutic agents.

Heterocyclic Chemistry and Drug Discovery

The structural features of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide make it a candidate for heterocyclic chemistry applications, particularly in drug discovery. Cyclopropane and quinoline moieties are integral in synthesizing heterocyclic compounds, which are core structures in many pharmaceutical drugs. Research into the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones from 2-aminobenzonitriles and donor-acceptor cyclopropanes reveals the compound's potential in generating biologically active molecules (Porashar et al., 2022).

Material Science and Engineering

In addition to pharmaceutical applications, the compound's unique structure is useful in material science, particularly in synthesizing new materials with specific properties. For example, the study of azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one showcases the use of similar compounds in developing materials with specific optical and electronic properties (Rufchahi & Gilani, 2012).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14-5-2-3-7-18(14)20(24)22-17-10-11-19-16(13-17)6-4-12-23(19)21(25)15-8-9-15/h2-3,5,7,10-11,13,15H,4,6,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXUISMIAGEAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide

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